molecular formula C13H15Cl2N3O B2702812 2-(4-Chlorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride CAS No. 2460756-89-0

2-(4-Chlorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride

Cat. No.: B2702812
CAS No.: 2460756-89-0
M. Wt: 300.18
InChI Key: SZOJDKBNDJLLGV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride typically involves the following steps:

  • Formation of the 1,3,4-oxadiazole ring: : This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents used include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Introduction of the piperidine ring: : The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, a chlorophenyl derivative can react with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

  • Hydrochloride formation: : The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form different structures.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

2-(4-Chlorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Pharmaceuticals: The compound can serve as a lead molecule for the development of new therapeutic agents.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system under study. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
  • 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole

Uniqueness

2-(4-Chlorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride is unique due to the presence of both a piperidine ring and a 1,3,4-oxadiazole ring in its structure. This combination imparts distinct physicochemical properties and biological activities, making it a versatile compound for various applications. The hydrochloride salt form enhances its solubility and stability, which is advantageous for pharmaceutical formulations.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O.ClH/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10;/h1-4,10,15H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOJDKBNDJLLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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